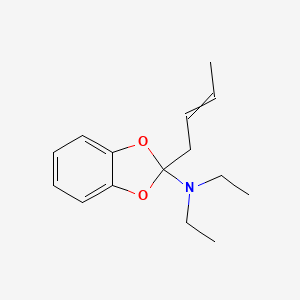
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine is an organic compound that features a benzodioxole ring fused with an amine group This compound is notable for its unique structure, which includes a but-2-en-1-yl group and diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine typically involves the reaction of a benzodioxole derivative with a but-2-en-1-yl halide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated amines
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring may interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
- Crotyl alcohol
- Crotonaldehyde
- Crotonic acid
Uniqueness
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine is unique due to its combination of a benzodioxole ring and a but-2-en-1-yl group. This structural feature distinguishes it from other similar compounds, which may lack the benzodioxole ring or the specific substitution pattern. The presence of the diethylamine moiety also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
116341-57-2 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-but-2-enyl-N,N-diethyl-1,3-benzodioxol-2-amine |
InChI |
InChI=1S/C15H21NO2/c1-4-7-12-15(16(5-2)6-3)17-13-10-8-9-11-14(13)18-15/h4,7-11H,5-6,12H2,1-3H3 |
InChI Key |
LGKINAJJVPURMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(OC2=CC=CC=C2O1)CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


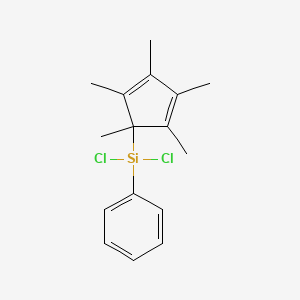
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

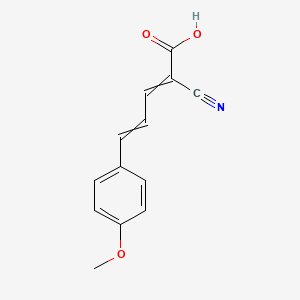

diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
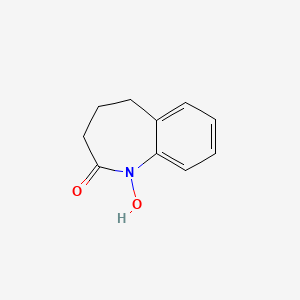
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
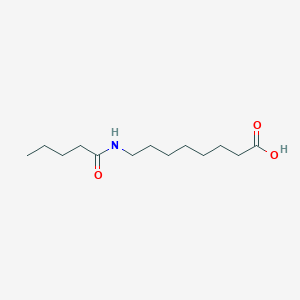

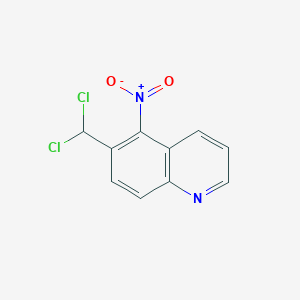
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
